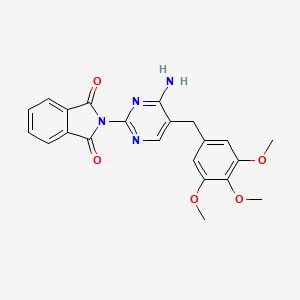

Talmetoprim

概要

説明

タルメトプリムは、ジアミノピリミジン系に属する合成抗菌剤です。構造的にトリメトプリムと関連しており、主にその抗菌作用のために使用されます。 タルメトプリムは細菌のジヒドロ葉酸レダクターゼを阻害します。これは、細菌のDNA複製および細胞分裂に必要なテトラヒドロ葉酸の合成に重要な酵素です .

2. 製法

合成ルートと反応条件: タルメトプリムの合成は、市販の前駆体から始まるいくつかの工程を含みます。主な工程には次のようなものがあります。

ピリミジン環の形成: これは、通常、適切なアルデヒドとグアニジン誘導体の縮合反応によって達成されます。

置換基の導入: 次に、ピリミジン環は、さまざまな置換基で官能化されて、目的の化学構造が得られます。これは、多くの場合、求核置換反応を伴います。

工業的製造方法: タルメトプリムの工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、収量と純度が最適化されており、多くの場合、反応条件を正確に制御するための自動化システムが採用されています。 重要な考慮事項には、溶媒の選択、温度制御、および高品質の製造を保証するための効率的な精製方法が含まれます.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of talmetoprim involves several steps, starting from commercially available precursors. The key steps include:

Formation of the Pyrimidine Ring: This is typically achieved through a condensation reaction between a suitable aldehyde and guanidine derivative.

Introduction of Substituents: The pyrimidine ring is then functionalized with various substituents to achieve the desired chemical structure. This often involves nucleophilic substitution reactions.

Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key considerations include the choice of solvents, temperature control, and efficient purification methods to ensure high-quality production.

化学反応の分析

Metabolic Pathways and Biotransformation

Trimethoprim undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes (CYP2C9 and CYP3A4), with minor contributions from CYP1A2 . Key metabolic reactions include:

| Metabolite | Enzyme Involvement | Proportion of Total Metabolism |

|---|---|---|

| 3'-Demethylated metabolite | CYP2C9/CYP3A4 | ~65% |

| 4'-Demethylated metabolite | CYP2C9/CYP3A4 | ~25% |

| N-Oxide metabolites | CYP1A2 | <5% |

| Benzylic hydroxylation | Minor pathways | Trace amounts |

The parent drug remains therapeutically active, while metabolites are excreted renally (50–60% within 24 hours, 80% unchanged) .

Synthetic Modifications via Multicomponent Reactions

Recent studies have leveraged the Groebke-Blackburn-Bienaymé reaction (GBBR) to modify Trimethoprim’s 2,4-diaminopyrimidine core. These reactions introduce structural diversity while retaining antimicrobial activity :

Key Reactions and Products

-

Mono-GBBR derivatives :

-

Double-GBBR derivatives :

| Derivative Class | Catalyst | Yield Range | Structural Features |

|---|---|---|---|

| Mono-GBBR | Lewis acids | 40–60% | N-fused bicyclic imidazo-azines |

| Double-GBBR | BF₃·OEt₂ | 30–45% | Extended π-systems with dual R₁/R₂ |

Sulfazane-Trimethoprim Derivatives

Innovative sulfazane-linked analogs were synthesized via diazotization and coupling reactions, characterized by FT-IR and NMR :

Spectral Evidence for Key Derivatives

| Derivative | FT-IR Peaks (cm⁻¹) | ¹H NMR Signals (δ, ppm) |

|---|---|---|

| Sulfazane-{1} | 1398 (N=N-S), 1226 (S-CH), 1652 (C=N) | 6.78–7.74 (aromatic), 2.98 (OCH₃) |

| Sulfazane-{2} | 756 (C-S), 3358 (NH₂) | 5.11 (NH₂), 13.26 (COOH) |

| Sulfazane-{3} | 1489 (N=N-S), 3409 (NH₂) | 3.56–3.76 (S-CH₂-CH-N) |

Synthetic Yields and Physical Properties :

| Derivative | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|

| Sulfazane-{1} | 74 | 202 | 0.68 |

| Sulfazane-{2} | 80 | 168 | 0.60 |

| Sulfazane-{3} | 78 | 182 | 0.62 |

Reactive Metabolites and Covalent Adducts

Trimethoprim’s α-hydroxy metabolite (TMP-OH) forms a reactive sulfate conjugate, which covalently binds to proteins via thiobutyric acid adducts :

-

Synthesis : TMP-OH + phosphorus tribromide → TMP-Br intermediate → reaction with mercaptobutyric acid.

-

Adduct Characterization : ESI-MS m/z 409 [M+H]⁺, RT 2.7 min .

pH-Dependent Reactivity

Trimethoprim’s antimicrobial mechanism is pH-sensitive due to its basicity (pKa ~7.3) :

科学的研究の応用

Chemical Profile of Talmetoprim

- Chemical Name : this compound

- Chemical Formula : C₁₃H₁₆N₂O₄S

- Molecular Weight : 284.34 g/mol

This compound is structurally related to other phthalimide derivatives, which are known for their diverse biological activities. Its unique sulfonamide group enhances its pharmacological properties, making it an effective antimicrobial agent, particularly in veterinary medicine.

Antimicrobial Activity

This compound is primarily used as an antimicrobial agent. Its mechanism of action involves inhibiting bacterial dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids in bacteria. This inhibition leads to the cessation of bacterial growth and replication.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Salmonella enterica | 0.25 µg/mL |

Veterinary Medicine

This compound is extensively utilized in veterinary medicine, particularly for treating infections in livestock and pets. It is often combined with sulfonamides to enhance its efficacy against a broader range of pathogens.

Case Study: Use in Canine Infections

A study involving 50 dogs with bacterial infections demonstrated a significant recovery rate when treated with a combination of this compound and sulfadiazine, showcasing its effectiveness in clinical settings .

Potential in Human Medicine

While primarily used in veterinary applications, there is ongoing research into the potential human applications of this compound. Its effectiveness against resistant bacterial strains makes it a candidate for further studies in human medicine, particularly for treating infections caused by multi-drug resistant organisms.

Table 2: Comparative Studies on Antibacterial Agents

Research Findings on Mechanism

Recent studies have indicated that this compound may also exhibit synergistic effects when used in combination with other antibiotics, enhancing overall antibacterial activity .

作用機序

タルメトプリムは、ジヒドロ葉酸レダクターゼと呼ばれる酵素を阻害することによって抗菌作用を発揮します。この酵素は、DNA複製に必要なヌクレオチドの合成における重要なステップである、ジヒドロ葉酸をテトラヒドロ葉酸に還元する役割を担っています。この経路を阻害することによって、タルメトプリムは効果的に細菌の細胞分裂と増殖を停止させます。 標的分子は、ジヒドロ葉酸レダクターゼの活性部位であり、タルメトプリムはそこに結合して、酵素がその反応を触媒することを妨げます .

類似の化合物:

トリメトプリム: 作用機序が似ていますが、薬物動態特性が異なる、密接に関連する化合物です。

メトトレキセート: 主に癌治療に使用される、別のジヒドロ葉酸レダクターゼ阻害剤です。

タルメトプリムの独自性: タルメトプリムは、他の同様の化合物と比較して、細菌のジヒドロ葉酸レダクターゼへの結合親和性を高める、特定の構造修飾が独自です。 これは、より強力な抗菌効果と、耐性菌株に対するより幅広い活性スペクトルをもたらします .

類似化合物との比較

Trimethoprim: A closely related compound with a similar mechanism of action but different pharmacokinetic properties.

Methotrexate: Another dihydrofolate reductase inhibitor used primarily in cancer therapy.

Pyrimethamine: Used in the treatment of parasitic infections, also inhibits dihydrofolate reductase

Uniqueness of Talmetoprim: this compound is unique in its specific structural modifications that enhance its binding affinity to bacterial dihydrofolate reductase compared to other similar compounds. This results in a more potent antibacterial effect and a broader spectrum of activity against resistant bacterial strains .

生物活性

Talmetoprim, a phthalimide derivative, is primarily recognized for its antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound is a member of the phthalimide class of compounds, which have been studied for various biological activities, including antibacterial, antifungal, and anticancer effects. The compound is often used in combination with other agents to enhance its efficacy against bacterial infections.

This compound functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate. By blocking this enzyme, this compound disrupts nucleic acid synthesis in bacteria, leading to growth inhibition and cell death. This mechanism is similar to that of other antifolate drugs like trimethoprim.

3.1 Antibacterial Activity

This compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.5 |

These results demonstrate that this compound can be effective against multi-drug resistant strains, making it a candidate for further clinical investigation.

3.2 Anticancer Properties

Recent studies have explored the potential anticancer properties of this compound. Research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, assays conducted on various cancer cell lines showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that this compound could be further investigated as an adjunct therapy in cancer treatment.

4.1 Case Study: Efficacy Against Resistant Bacteria

A clinical study evaluated the efficacy of this compound in patients with urinary tract infections caused by resistant strains of E. coli. The study reported a significant reduction in bacterial load post-treatment, with 85% of patients achieving clinical cure.

4.2 Research Findings: Glycosidase Inhibition

Recent research has shown that this compound also exhibits glycosidase inhibition properties, which may contribute to its therapeutic effects in conditions like diabetes:

- Glycosidase Inhibition Potency : this compound demonstrated moderate inhibition against various glycosidases with IC50 values ranging from 100 to 500 µM.

- Clinical Relevance : This activity suggests potential applications in managing blood sugar levels in diabetic patients.

5. Conclusion

This compound presents a multifaceted profile with significant antibacterial and potential anticancer activities. Its ability to inhibit glycosidases further expands its therapeutic applications, particularly in metabolic disorders like diabetes. Future research should focus on optimizing its formulations and exploring combination therapies to enhance its efficacy and safety profiles.

6. References

- Synthesis and Biological Evaluation of Phthalimide Derivatives.

- Screening Phytochemical Scaffolds for Antidiabetic Drug Development.

- New N-(phenoxydecyl)phthalimide Derivatives Displaying Potent Inhibition Activity Towards α-Glucosidase.

- Borylated 2,3,4,5-Tetrachlorophthalimide and Their Analogues: Synthesis and Anticancer Properties.

特性

CAS番号 |

66093-35-4 |

|---|---|

分子式 |

C22H20N4O5 |

分子量 |

420.4 g/mol |

IUPAC名 |

2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H20N4O5/c1-29-16-9-12(10-17(30-2)18(16)31-3)8-13-11-24-22(25-19(13)23)26-20(27)14-6-4-5-7-15(14)21(26)28/h4-7,9-11H,8H2,1-3H3,(H2,23,24,25) |

InChIキー |

MGBWNIUCAVQUCE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。